molecular formula C17H25N5O5 B5821219 N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide

Cat. No.: B5821219
M. Wt: 379.4 g/mol
InChI Key: OOXGUDRJRAEXNW-LDADJPATSA-N
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Description

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a piperazine ring, and a propanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide typically involves a multi-step process. One common method includes the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with 3-(4-methylpiperazin-1-yl)propanamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)butanamide
  • N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-3-(4-ethylpiperazin-1-yl)propanamide

Uniqueness

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O5/c1-20-6-8-21(9-7-20)5-4-17(23)19-18-12-13-10-15(26-2)16(27-3)11-14(13)22(24)25/h10-12H,4-9H2,1-3H3,(H,19,23)/b18-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXGUDRJRAEXNW-LDADJPATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)NN=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CCC(=O)N/N=C/C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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